CID 129893465
CAS No.:
Cat. No.: VC14508614
Molecular Formula: C16H18N2Na2O7S2
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2Na2O7S2 |
|---|---|
| Molecular Weight | 460.4 g/mol |
| Standard InChI | InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/t9-,10?,11+,14-;;/m1../s1 |
| Standard InChI Key | IGNODAGFTVBLTL-HCIBPFAFSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na].[Na] |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na].[Na] |
Introduction
Molecular Identity and Structural Features
CID 129893465 corresponds to the disodium salt of a sulfonamide-derivatized bicyclic compound. Its molecular formula, C₁₆H₁₈N₂Na₂O₇S₂, indicates a medium-sized organic molecule (460.4 g/mol) incorporating two sodium counterions, two sulfur atoms, and multiple oxygen-rich functional groups.
Core Skeleton and Stereochemistry
The isomeric SMILES string (CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na].[Na]) reveals a fused bicyclic system comprising:
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A β-lactam ring (N2C@HC@@H) fused to a sulfur-containing heterocycle (S1)
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A benzene ring (C3=CC=CC=C3) linked via a sulfonyl group (S(=O)(=O)O)
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Two sodium ions balancing charges from deprotonated carboxylate and sulfonate groups.
Notable stereochemical descriptors (@@H, @H) confirm chiral centers at positions 9, 10, and 14, suggesting potential for enantiomer-specific interactions if the compound exhibits biological activity.
Key Functional Groups
| Functional Group | Position | Potential Reactivity |
|---|---|---|
| β-Lactam | C2=O, N2 | Susceptible to hydrolysis; possible antimicrobial analog |
| Sulfonate | S(=O)₂O⁻ | Enhances water solubility; common in dyes/detergents |
| Carboxylate | C(=O)O⁻ | Metal chelation; pH-dependent charge |
| Aryl Sulfonamide | C3-SO₂-NH | Enzyme inhibition (e.g., carbonic anhydrase) |
Table 1: Functional group analysis derived from SMILES and InChI data.
Computational Physicochemical Properties
While experimental data remain unavailable, PubChem's computed properties suggest:
Solubility and Partitioning
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logP (Octanol-Water): Estimated -1.2 (high hydrophilicity due to ionic groups)
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Hydrogen Bond Donors: 3 (NH, OH groups)
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Hydrogen Bond Acceptors: 11 (carbonyl, sulfonyl, ether oxygens)
These values imply limited membrane permeability but strong aqueous solubility—a profile typical of diagnostic agents or enzyme inhibitors designed for extracellular targets.
Tautomeric and Ionization States
At physiological pH (7.4):
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Carboxylic acid groups: Fully deprotonated (pKa ~4-5)
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Sulfonamide nitrogen: Partially protonated (pKa ~10)
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β-Lactam nitrogen: Non-basic (sp² hybridization)
The zwitterionic form likely dominates in solution, with sodium ions neutralizing the sulfonate and carboxylate charges.
Synthetic Considerations
Though no published synthesis exists, retrosynthetic analysis suggests plausible routes:
Key Disconnections
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Sulfonamide Coupling:
Benzene sulfonyl chloride + β-lactam amine → Nucleophilic aromatic substitution -
Heterocycle Formation:
Thiolactamization via intramolecular attack of sulfur on β-lactam carbonyl -
Salt Formation:
Neutralization with NaOH post-deprotection of carboxylic acids
Chirality Control
The three stereocenters necessitate either:
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Asymmetric catalysis (e.g., Jacobsen epoxidation for trans-dihydroxylation)
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Chiral pool synthesis using L-cysteine-derived thiols
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Diastereomeric resolution via crystallization
Research Challenges and Future Directions
The absence of experimental data on CID 129893465 highlights critical knowledge gaps:
Priority Investigations
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Synthetic Validation: Reproducing the structure via proposed routes
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ADMET Profiling: Absorption, distribution, and toxicity screening
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Target Deconvolution: High-throughput binding assays against kinase/phosphatase libraries
Computational Modeling Opportunities
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Molecular Dynamics: Simulate solvation behavior in physiological saline
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QSAR Development: Correlate structural features with hypothetical bioactivity
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Crystal Structure Prediction: Identify stable polymorphs for formulation
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